molecular formula C10H9NO2 B1589862 Methyl 3-cyano-4-methylbenzoate CAS No. 35066-32-1

Methyl 3-cyano-4-methylbenzoate

Cat. No. B1589862
Key on ui cas rn: 35066-32-1
M. Wt: 175.18 g/mol
InChI Key: QMGIAFDCHWFQKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08299267B2

Procedure details

To a solution of 5.7 g of methyl 3-iodo-4-methylbenzoate in 35 mL of DMF (degassed) was added 1.94 g (16.5 mmol) of Zn(CN)2 and 1.58 g (1.37 mmol) of Pd(PPh3)4. The mixture was stirred at 80° C. in the dark (with the light off) for 6 h. To the mixture was added 50 mL of 10% NH4OH (aq.) and EtOAc. The organic layer was washed with 50 mL of water and 30 mL of brine, and the combined aqueous layers were extracted with EtOAc. The combined extracts were dried over Na2SO4, filtered, and concentrated. Purification by flash silica gel chromatography (10% EtOAc/hexanes) provided about 3 g of methyl 3-cyano-4-methylbenzoate as a pale yellow solid.
Quantity
5.7 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Zn(CN)2
Quantity
1.94 g
Type
catalyst
Reaction Step One
Quantity
1.58 g
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[CH3:12])[C:5]([O:7][CH3:8])=O.[NH4+:13].[OH-:14].[CH3:15]COC(C)=O>CN(C=O)C.[C-]#N.[C-]#N.[Zn+2].C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[C:15]([C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[CH3:12])[C:5]([O:7][CH3:8])=[O:14])#[N:13] |f:1.2,5.6.7,^1:34,36,55,74|

Inputs

Step One
Name
Quantity
5.7 g
Type
reactant
Smiles
IC=1C=C(C(=O)OC)C=CC1C
Name
Quantity
35 mL
Type
solvent
Smiles
CN(C)C=O
Name
Zn(CN)2
Quantity
1.94 g
Type
catalyst
Smiles
[C-]#N.[C-]#N.[Zn+2]
Name
Quantity
1.58 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
[NH4+].[OH-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 80° C. in the dark (with the light off) for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic layer was washed with 50 mL of water and 30 mL of brine
EXTRACTION
Type
EXTRACTION
Details
the combined aqueous layers were extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by flash silica gel chromatography (10% EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(#N)C=1C=C(C(=O)OC)C=CC1C
Measurements
Type Value Analysis
AMOUNT: MASS 3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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